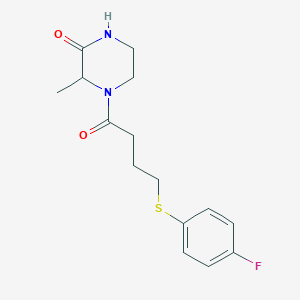

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIZSVDYEXUUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Fluorophenylthio Intermediate: The initial step involves the synthesis of 4-fluorophenylthiol, which can be achieved through the reaction of 4-fluorobenzenethiol with an appropriate halogenating agent.

Attachment of the Butanoyl Group: The next step involves the reaction of the fluorophenylthiol intermediate with butanoyl chloride in the presence of a base to form the 4-(4-fluorophenylthio)butanoyl intermediate.

Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with 3-methylpiperazine under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Substitution: The fluorophenylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders or cancer.

Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 4-fluorophenylthio group in the target compound increases lipophilicity compared to compounds like 4g, which contains a polar methoxy group on the chromenone core .

- Solubility: The butanoyl chain in the target molecule may improve aqueous solubility relative to rigid aromatic systems (e.g., benzotriazole in ).

- Metabolic Stability : Thioether linkages (target compound) are susceptible to oxidation, whereas ether-linked analogs (e.g., 4g ) may exhibit greater metabolic stability .

Biological Activity

4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and dermatology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a butanoyl group and a fluorophenyl thioether moiety. Its chemical formula is C15H20FNO2S, and it is characterized by the following structural components:

- Piperazine core : Provides a scaffold for biological activity.

- 4-Fluorophenyl thio group : Enhances lipophilicity and may influence receptor binding.

- Butanoyl substituent : Potentially modulates pharmacokinetics.

The biological activity of 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one can be attributed to several mechanisms:

- Inhibition of Tyrosinase : Similar compounds have been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin synthesis. This inhibition can lead to reduced hyperpigmentation, making it a candidate for treating skin disorders .

- Anticancer Properties : The compound's structural similarities to other piperazine derivatives suggest potential anticancer activity. In vitro studies have indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .

- Receptor Modulation : The presence of the fluorophenyl group may enhance binding to certain receptors, thus modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study evaluating related piperazine derivatives reported significant cytotoxicity against breast cancer cells with IC50 values ranging from 0.01 to 0.39 µM for various derivatives . While specific data on 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is limited, its structural analogs demonstrate promising anticancer effects.

Tyrosinase Inhibition

Research on similar compounds has shown competitive inhibition of tyrosinase with IC50 values as low as 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM) . This suggests that 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one may possess similar inhibitory properties.

Case Studies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(4-((4-Fluorophenyl)thio)butanoyl)-3-methylpiperazin-2-one, and how can they be addressed methodologically?

- Answer: Synthesis often involves multi-step reactions, including thioether formation (e.g., nucleophilic substitution between 4-fluorothiophenol and a butanoyl precursor) and piperazine ring functionalization. Common challenges include low yields during cyclization and purification of intermediates. To mitigate this:

- Use anhydrous conditions and catalysts like triethylamine for thioether bond formation .

- Employ column chromatography or recrystallization to isolate intermediates .

- Optimize reaction time and temperature (e.g., reflux in acetonitrile at 80°C for 8–12 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Answer:

- NMR (¹H/¹³C): Confirms the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons), thioether linkage (δ ~3.5 ppm for SCH2), and piperazin-2-one ring (δ ~2.8–3.2 ppm for N-CH3) .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F bonds (1090–1150 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₈FN₂O₂S) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Answer:

- Perform accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–9) to identify optimal storage solvents .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Answer:

- Replicate assays using standardized protocols (e.g., ATP concentration in kinase assays) .

- Verify compound purity (>95% by HPLC) to rule out impurity-driven artifacts .

- Compare structural analogs (e.g., replacing 4-fluorophenyl with 3-fluorophenyl) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Answer:

- Modify substituents:

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess impact on target binding .

- Vary the piperazin-2-one ring’s methyl group position (e.g., 2-methyl vs. 3-methyl) to study steric effects .

- In silico docking: Use AutoDock Vina to predict interactions with targets like serotonin receptors or kinases .

Q. What methodologies are effective for evaluating the compound’s metabolic stability and toxicity in preclinical models?

- Answer:

- Liver microsome assays: Incubate with rat/human microsomes, quantify parent compound depletion via LC-MS/MS .

- Cytotoxicity screening: Use MTT assays in HEK-293 and HepG2 cells; compare IC₅₀ values to therapeutic targets .

- Ames test: Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s neuroprotective vs. cytotoxic effects?

- Answer:

- Dose-dependency: Neuroprotection may occur at low concentrations (e.g., 1–10 µM) vs. cytotoxicity at higher doses (>50 µM) .

- Cell-type specificity: Test primary neurons vs. cancer cell lines (e.g., SH-SY5Y vs. MCF-7) .

- Mechanistic studies: Measure ROS levels, caspase-3 activation, and mitochondrial membrane potential to differentiate pathways .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

| Step | Reagents/Conditions | Yield Improvement Strategy | Reference |

|---|---|---|---|

| Thioether formation | 4-Fluorothiophenol, K₂CO₃, DMF, 60°C | Use phase-transfer catalysts | |

| Piperazine cyclization | CDI (carbonyldiimidazole), THF, reflux | Optimize stoichiometry (1:1.2) |

Table 2: Biological Activity Comparison of Structural Analogs

| Analog Modification | Target (IC₅₀, nM) | Notes | Reference |

|---|---|---|---|

| 4-Fluorophenyl → 4-Chlorophenyl | Kinase A: 12 vs. 18 | Improved selectivity | |

| 3-Methyl → 2-Methyl piperazine | 5-HT₂A: 45 vs. 120 | Reduced off-target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.